Isoorientin 7-glucoside
Overview
Description
Isoorientin 7-glucoside is a flavonoid compound, specifically a C-glycosylflavone. It is a derivative of isoorientin, where the hydroxyl group at position 7 is replaced by a glucosyl residue . This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoorientin 7-glucoside can be synthesized from luteolin and apigenin using coupled catalysis of glycosyltransferase and sucrose synthase. The optimal activity of the enzyme glycosyltransferase was observed at pH 7.5 and 50°C. The enzyme was stable over a pH range of 6.5–9.0 .
Industrial Production Methods: An environmentally safe and efficient method for the production of this compound involves the coupled catalysis of glycosyltransferase and sucrose synthase. By optimizing the reaction conditions, the titer of isoorientin reached 3820 mg/L with a corresponding molar conversion of 94.7% .
Chemical Reactions Analysis
Types of Reactions: Isoorientin 7-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic substitution where the glucosyl group can be replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Isoorientin 7-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of flavonoids in various chemical reactions.
Industry: It is used in the food and cosmetic industries for its antioxidant properties.
Mechanism of Action
Isoorientin 7-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by inhibiting the production of reactive oxygen species.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Neuroprotective Effects: this compound inhibits tau phosphorylation and amyloid neurotoxicity through the inhibition of glycogen synthase kinase 3 beta (GSK3β).
Comparison with Similar Compounds
Isoorientin 7-glucoside is unique due to its specific glycosylation pattern. Similar compounds include:
Isoorientin: The parent compound without the glucosyl group at position 7.
Isovitexin: Another C-glycosylflavone with a different glycosylation pattern.
Neoisomangiferin: A xanthone glycoside with similar biological activities
These compounds share similar biological activities but differ in their glycosylation patterns and specific molecular targets.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-6-15-19(33)22(36)24(38)26(41-15)18-14(42-27-25(39)23(37)20(34)16(7-29)43-27)5-13-17(21(18)35)11(32)4-12(40-13)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-20,22-31,33-39H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKYVRDRDIXQMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isoorientin 7-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033824 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
35450-86-3 | |
Record name | Isoorientin 7-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033824 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
239 - 242 °C | |
Record name | Isoorientin 7-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033824 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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